7-Benzyl-2-[4-(trifluoromethyl)phenyl]-3H,4H,5H,6H,7H,8H-pyrido[3,4-d]pyrimidin-4-one
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Overview
Description
7-Benzyl-2-[4-(trifluoromethyl)phenyl]-3H,4H,5H,6H,7H,8H-pyrido[3,4-d]pyrimidin-4-one is a complex organic compound known for its unique structure and properties. This compound is characterized by the presence of a benzyl group, a trifluoromethyl phenyl group, and a pyrido[3,4-d]pyrimidin-4-one core. It is often used in various scientific research applications due to its potential biological and chemical activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Benzyl-2-[4-(trifluoromethyl)phenyl]-3H,4H,5H,6H,7H,8H-pyrido[3,4-d]pyrimidin-4-one typically involves multiple steps, including the formation of the pyrido[3,4-d]pyrimidin-4-one core and the subsequent introduction of the benzyl and trifluoromethyl phenyl groups. The reaction conditions often require specific reagents and catalysts to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. These methods often include the use of automated reactors and continuous flow systems to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
7-Benzyl-2-[4-(trifluoromethyl)phenyl]-3H,4H,5H,6H,7H,8H-pyrido[3,4-d]pyrimidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, where specific groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds .
Scientific Research Applications
7-Benzyl-2-[4-(trifluoromethyl)phenyl]-3H,4H,5H,6H,7H,8H-pyrido[3,4-d]pyrimidin-4-one has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, including anti-cancer and anti-inflammatory properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 7-Benzyl-2-[4-(trifluoromethyl)phenyl]-3H,4H,5H,6H,7H,8H-pyrido[3,4-d]pyrimidin-4-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Some similar compounds include:
- 4-(Trifluoromethyl)benzylamine
- 2-(Trifluoromethyl)phenylboronic acid
- Pyrazolo[3,4-d]pyrimidine derivatives .
Uniqueness
What sets 7-Benzyl-2-[4-(trifluoromethyl)phenyl]-3H,4H,5H,6H,7H,8H-pyrido[3,4-d]pyrimidin-4-one apart is its unique combination of functional groups and its potential for diverse chemical and biological activities. This makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C21H18F3N3O |
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Molecular Weight |
385.4 g/mol |
IUPAC Name |
7-benzyl-2-[4-(trifluoromethyl)phenyl]-3,5,6,8-tetrahydropyrido[3,4-d]pyrimidin-4-one |
InChI |
InChI=1S/C21H18F3N3O/c22-21(23,24)16-8-6-15(7-9-16)19-25-18-13-27(11-10-17(18)20(28)26-19)12-14-4-2-1-3-5-14/h1-9H,10-13H2,(H,25,26,28) |
InChI Key |
HYRUGZFISXOFHE-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC2=C1C(=O)NC(=N2)C3=CC=C(C=C3)C(F)(F)F)CC4=CC=CC=C4 |
Origin of Product |
United States |
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